

X-ray Crystallographic Analysis of 1,3-Benzodioxole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *1,3-Benzodioxole-5-sulfonyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several 1,3-benzodioxole derivatives. While the specific crystal structure of **1,3-Benzodioxole-5-sulfonyl chloride** is not publicly available, this guide leverages data from closely related compounds to offer insights into the structural characteristics imparted by the 1,3-benzodioxole moiety. The information presented is intended to support researchers in understanding the solid-state conformation and intermolecular interactions of this important class of compounds, which are frequently utilized as building blocks in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 1,3-benzodioxole derivatives, providing a basis for structural comparison.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole	C ₁₄ H ₉ NO ₂ S	Orthorhombic	Pca2 ₁	6.3356	16.3222	22.0471	90	90	90	[1]
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-[[2-(morpholin-4-yl)ethylsulfanyl]pyrimidin-4(3H)-one	C ₂₀ H ₂₅ N ₃ O ₄ S	Triclinic	P-1	11.1220	12.2241	21.5246	88.958	79.836	79.384	[2]

(E)-N-benzy l-3- ((ben zylimi no)m ethyl) -4- hydro xyben zenes ulfona mide	$C_{21}H_{20}N_2O_3S$	Mono clinic	P2 ₁ /n	-	-	-	-	-	-	[3]
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N-benzy l-3-(3- (N-benzy lsulfa moyl) -2- oxo- 2H- chro mene -6- sulfon amide)	$C_{23}H_{18}N_2O_7S_2$	Mono clinic	Cc	-	-	-	-	-	-	[3]
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Experimental Protocols

The synthesis and X-ray crystallographic analysis of 1,3-benzodioxole derivatives generally follow established procedures. Below are detailed methodologies based on protocols reported for similar compounds.

Synthesis of 1,3-Benzodioxole-5-sulfonyl chloride

A common method for the preparation of **1,3-Benzodioxole-5-sulfonyl chloride** involves the reaction of 1,3-benzodioxole with chlorosulfonic acid.

Materials:

- 1,3-Benzodioxole
- Chlorosulfonic acid
- Thionyl chloride
- 1,2-dichloroethane (solvent)

Procedure:

- A solution of 1,3-benzodioxole in 1,2-dichloroethane is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
- Chlorosulfonic acid is added dropwise to the solution while maintaining a controlled temperature, typically at or below room temperature.
- After the addition is complete, the reaction mixture is stirred for several hours to ensure complete sulfonation.
- Thionyl chloride is then added to the reaction mixture to convert the resulting sulfonic acid into the sulfonyl chloride.
- The mixture is heated to reflux for a period to drive the chlorination reaction to completion.
- Upon cooling, the reaction mixture is carefully quenched with water.
- The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure to yield the crude **1,3-Benzodioxole-5-sulfonyl chloride**, which can be further purified by recrystallization or chromatography.

Single-Crystal X-ray Diffraction Analysis

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, dichloromethane, or ethyl acetate/hexane).

Data Collection and Structure Refinement:

- A suitable single crystal is mounted on a goniometer head of a diffractometer.
- X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo K α radiation).
- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of 1,3-benzodioxole derivatives.



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A generalized workflow for the synthesis and X-ray crystallographic analysis of 1,3-benzodioxole derivatives.

This guide highlights the available crystallographic data for derivatives of 1,3-benzodioxole and provides standardized protocols for their synthesis and analysis. The presented data and workflows can serve as a valuable resource for researchers working with this versatile class of compounds.

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